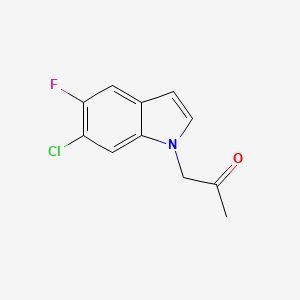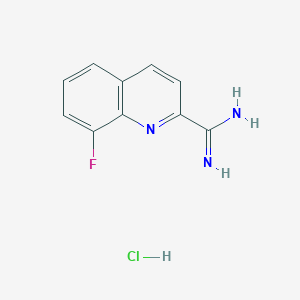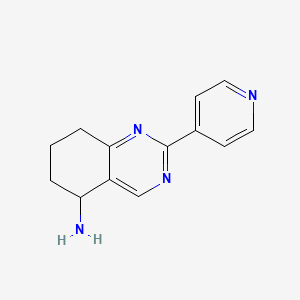![molecular formula C16H15N B11881599 3,7,9-Trimethylbenzo[G]isoquinoline CAS No. 64142-61-6](/img/structure/B11881599.png)
3,7,9-Trimethylbenzo[G]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,9-Trimethylbenzo[G]isoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines It is characterized by the presence of three methyl groups attached to the benzo[g]isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,7,9-Trimethylbenzo[G]isoquinoline typically involves the use of aryne intermediates. One common method is the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates serve as dienophiles. The reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours. Potassium tert-butoxide is used to generate the aryne intermediates in situ from chloro- and bromo-substituted arenes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions: 3,7,9-Trimethylbenzo[G]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate in glacial acetic acid.
Reduction: Hydrogenation reactions can be performed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in glacial acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of azaanthraquinones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,7,9-Trimethylbenzo[G]isoquinoline is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have shown promise in medicinal chemistry. Isoquinoline derivatives are known for their broad spectrum of bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3,7,9-Trimethylbenzo[G]isoquinoline involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it can inhibit enzymes involved in critical biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 3,7,8-Trimethylbenzo[G]isoquinoline
- 3,6,8-Trimethylbenzo[G]isoquinoline
- 3,5,7-Trimethyl-2-azaanthraquinone
Comparison: 3,7,9-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
Número CAS |
64142-61-6 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
3,7,9-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-11(2)16-8-15-9-17-12(3)6-13(15)7-14(16)5-10/h4-9H,1-3H3 |
Clave InChI |
GVAXUGXJRGEHMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C3C=NC(=CC3=CC2=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)







![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)


![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

